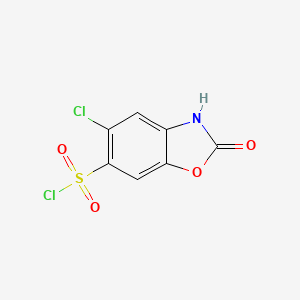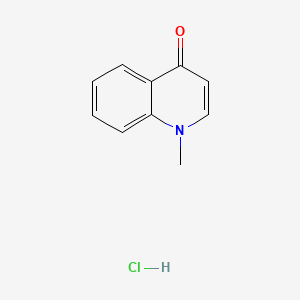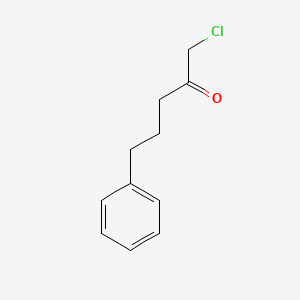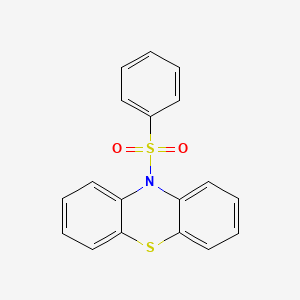
Glycine, N-(2-aminoethyl)-N-(carboxymethyl)-
概要
説明
Glycine, N-(2-aminoethyl)-N-(carboxymethyl)-: is a derivative of glycine, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of an aminoethyl group and a carboxymethyl group attached to the glycine backbone
準備方法
Synthetic Routes and Reaction Conditions:
Aminoethylation of Glycine: One common method involves the reaction of glycine with ethylenediamine under controlled conditions to introduce the aminoethyl group.
Carboxymethylation: The carboxymethyl group can be introduced through the reaction of glycine with chloroacetic acid in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production methods may involve large-scale synthesis using similar reactions but optimized for higher yields and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to ensure efficient production.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxymethyl group, potentially converting it to an alcohol group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aminoethyl ketones, while reduction could produce aminoethyl alcohols.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Studied for its role in neurotransmission and as a potential modulator of glycine receptors.
Medicine:
- Investigated for its potential therapeutic effects in neurological disorders.
- Explored as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry:
- Utilized in the production of biodegradable polymers.
- Employed in the formulation of specialty chemicals and materials.
作用機序
The mechanism by which Glycine, N-(2-aminoethyl)-N-(carboxymethyl)- exerts its effects is largely dependent on its interaction with biological molecules. It may act by binding to specific receptors or enzymes, modulating their activity. The aminoethyl and carboxymethyl groups can facilitate interactions with various molecular targets, influencing pathways involved in neurotransmission, metabolism, and cellular signaling.
類似化合物との比較
N-(2-aminoethyl)glycine: Lacks the carboxymethyl group but shares the aminoethyl substitution.
N-(carboxymethyl)glycine: Lacks the aminoethyl group but has the carboxymethyl substitution.
N-(2-aminoethyl)-N-(carboxymethyl)alanine: Similar structure but with an additional methyl group on the backbone.
Uniqueness: Glycine, N-(2-aminoethyl)-N-(carboxymethyl)- is unique due to the presence of both aminoethyl and carboxymethyl groups, which confer distinct chemical and biological properties. This dual substitution allows for versatile interactions and applications that are not possible with simpler derivatives.
特性
IUPAC Name |
2-[2-aminoethyl(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4/c7-1-2-8(3-5(9)10)4-6(11)12/h1-4,7H2,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBOEHIKNDEHHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440296 | |
| Record name | Glycine, N-(2-aminoethyl)-N-(carboxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5835-29-0 | |
| Record name | N-(2-Aminoethyl)-N-(carboxymethyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5835-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-(2-aminoethyl)-N-(carboxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2-Chloro-5-nitrophenyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole](/img/structure/B3054049.png)




![1-Propene, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-](/img/structure/B3054058.png)
![Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]-](/img/structure/B3054059.png)





